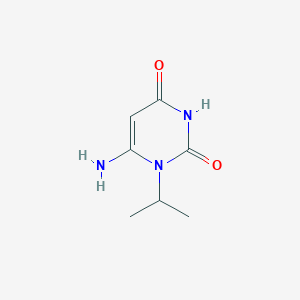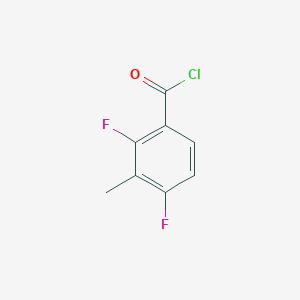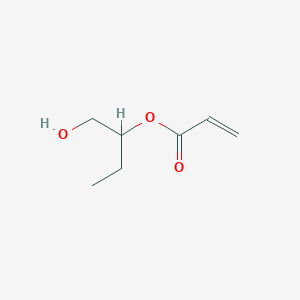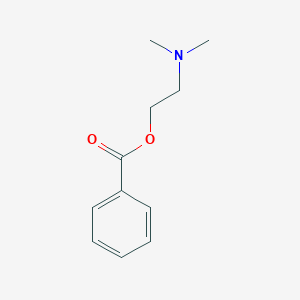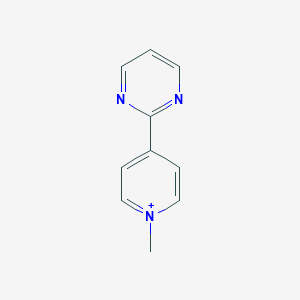
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a chemical compound that belongs to the pyridine family. It is also known as MPP+ and has been widely used in scientific research to study the mechanism of action of Parkinson's disease. This compound is a potent neurotoxin that selectively kills dopaminergic neurons in the substantia nigra of the brain.
Mécanisme D'action
The mechanism of action of MPP+ involves the inhibition of mitochondrial complex I, which is an essential component of the electron transport chain. Complex I transfers electrons from NADH to ubiquinone, generating a proton gradient across the mitochondrial inner membrane. MPP+ inhibits complex I by binding to the ubiquinone-binding site, leading to the generation of reactive oxygen species and oxidative stress. This results in the selective death of dopaminergic neurons in the substantia nigra of the brain.
Effets Biochimiques Et Physiologiques
MPP+ has several biochemical and physiological effects, including the selective death of dopaminergic neurons, the generation of reactive oxygen species, and oxidative stress. These effects lead to the development of Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. MPP+ also induces the release of pro-inflammatory cytokines and activates microglia, leading to neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPP+ in lab experiments include its ability to selectively kill dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. This makes MPP+ a valuable tool for studying the mechanism of action of Parkinson's disease and for developing potential treatments. However, the use of MPP+ also has several limitations, including its toxicity and the need for appropriate safety measures. MPP+ should only be used in a well-equipped laboratory with appropriate safety measures in place.
Orientations Futures
There are several future directions for the use of MPP+ in scientific research. One direction is the development of novel compounds that can inhibit the toxic effects of MPP+ and prevent the development of Parkinson's disease. Another direction is the use of MPP+ to study the effects of environmental toxins on the development of Parkinson's disease. Additionally, MPP+ can be used to study the role of oxidative stress and neuroinflammation in the development of Parkinson's disease. Overall, the use of MPP+ in scientific research has the potential to lead to a better understanding of Parkinson's disease and the development of new treatments.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium involves the reaction of 2-chloropyridine with pyrimidine in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of MPP+. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MPP+ has been extensively used in scientific research to study the mechanism of action of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. MPP+ selectively kills dopaminergic neurons by inhibiting mitochondrial complex I, leading to the generation of reactive oxygen species and oxidative stress. MPP+ has been used to develop animal models of Parkinson's disease and to study the effects of various compounds on the disease.
Propriétés
Numéro CAS |
111863-71-9 |
|---|---|
Nom du produit |
1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium |
Formule moléculaire |
C10H10N3+ |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
2-(1-methylpyridin-1-ium-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1 |
Clé InChI |
AALLYHXVPOKEQO-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |
Synonymes |
Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



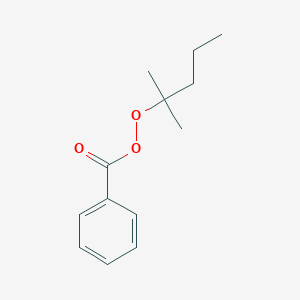
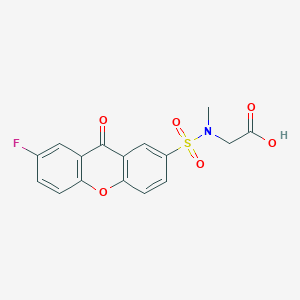

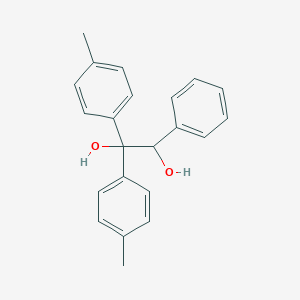
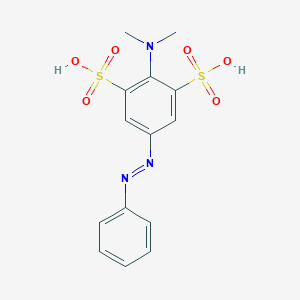
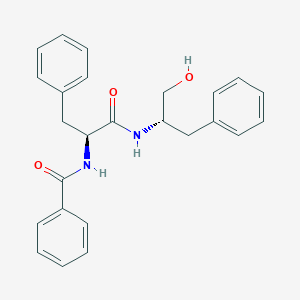
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
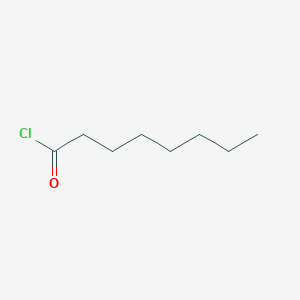
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
